molecular formula C15H22N2O B384519 3-[1-(2-Methylbutyl)benzimidazol-2-yl]propan-1-ol CAS No. 612524-62-6

3-[1-(2-Methylbutyl)benzimidazol-2-yl]propan-1-ol

Cat. No.: B384519
CAS No.: 612524-62-6
M. Wt: 246.35g/mol
InChI Key: NCXQKMWGWRMQPP-UHFFFAOYSA-N
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Description

3-[1-(2-Methylbutyl)benzimidazol-2-yl]propan-1-ol is a versatile chemical compound with a unique structure that combines a benzimidazole ring with a propanol side chain. This compound is known for its applications in various scientific fields, including drug synthesis, catalysis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-Methylbutyl)benzimidazol-2-yl]propan-1-ol typically involves the reaction of benzimidazole derivatives with appropriate alkylating agents. One common method includes the alkylation of benzimidazole with 2-methylbutyl bromide, followed by the addition of a propanol group through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving catalysts and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-Methylbutyl)benzimidazol-2-yl]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[1-(2-Methylbutyl)benzimidazol-2-yl]propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-[1-(2-Methylbutyl)benzimidazol-2-yl]propan-1-ol involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol: Similar structure but with a methyl group at a different position.

    3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol: Contains a pyrazole ring instead of a benzimidazole ring.

    3-(3-Phenylisoxazol-5-yl)propan-1-ol: Features an isoxazole ring in place of the benzimidazole ring.

Uniqueness

3-[1-(2-Methylbutyl)benzimidazol-2-yl]propan-1-ol stands out due to its unique combination of a benzimidazole ring with a propanol side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[1-(2-methylbutyl)benzimidazol-2-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-3-12(2)11-17-14-8-5-4-7-13(14)16-15(17)9-6-10-18/h4-5,7-8,12,18H,3,6,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXQKMWGWRMQPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CN1C2=CC=CC=C2N=C1CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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